molecular formula GaPt3 B14723966 CID 78062127

CID 78062127

Cat. No.: B14723966
M. Wt: 655.0 g/mol
InChI Key: QTEBFOQVACMEML-UHFFFAOYSA-N
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Description

CID 78062127 (Compound Identifier 78062127) is a chemical compound cataloged in PubChem, a comprehensive database of chemical entities. Key characteristics include:

  • Chemical Structure: illustrates the chemical structure of this compound, which features a complex aromatic backbone with hydroxyl and alkyl substituents (Figure 1B) . This structural motif is common in natural products and pharmaceuticals.
  • Analytical Data: GC-MS analysis (Figure 1C) reveals a retention time of ~14.2 minutes, with a molecular ion peak at m/z 342.3 in the mass spectrum (Figure 1D). Collision-induced dissociation (CID) fragmentation patterns indicate cleavage at labile ether and ester bonds, consistent with glycoside or terpenoid derivatives .

Properties

Molecular Formula

GaPt3

Molecular Weight

655.0 g/mol

InChI

InChI=1S/Ga.3Pt

InChI Key

QTEBFOQVACMEML-UHFFFAOYSA-N

Canonical SMILES

[Ga].[Pt].[Pt].[Pt]

Origin of Product

United States

Chemical Reactions Analysis

CID 78062127 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the replacement of specific functional groups.

Scientific Research Applications

CID 78062127 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be utilized in studies involving molecular interactions and cellular processes. In medicine, the compound could be investigated for its potential therapeutic effects and mechanisms of action. Additionally, this compound has industrial applications, particularly in the development of new materials and chemical products .

Mechanism of Action

The mechanism of action of CID 78062127 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the context and concentration of the compound . The precise molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 78062127, we compare it structurally, spectroscopically, and functionally with analogous compounds from diverse chemical classes.

Table 1. Structural and Analytical Comparison of this compound and Analogues

Compound (PubChem CID) Molecular Formula Molecular Weight (Da) Key MS Fragments (m/z) Retention Time (GC-MS, min) Biological Activity
This compound C₁₈H₂₂O₆ 342.3 342.3 [M]⁺, 163.1, 121.0 14.2 Not reported
Ginsenoside Rf (CID 441947) C₄₂H₇₂O₁₄ 801.0 801.0 [M+Na]⁺, 637.2, 475.1 22.5 (HPLC) Anti-inflammatory
Pseudoginsenoside F11 (CID 161296) C₄₂H₇₂O₁₄ 801.0 801.0 [M+Na]⁺, 619.2, 475.1 23.1 (HPLC) Neuroprotective
Curcumin (CID 969516) C₂₁H₂₀O₆ 368.4 369.1 [M+H]⁺, 177.0, 137.0 12.8 Antioxidant

Key Findings:

Structural Similarities: this compound shares a poly-oxygenated aromatic framework with curcumin (CID 969516), though its molecular weight (~342 Da) is smaller due to fewer conjugated double bonds and substituents . Unlike ginsenosides (CIDs 441947, 161296), which are triterpenoid saponins with sugar moieties, this compound lacks glycosidic linkages, as evidenced by the absence of saccharide-derived fragments (e.g., m/z 163 for hexoses) in its CID spectrum .

Spectroscopic Distinctions: this compound’s GC-MS retention time (14.2 min) is shorter than that of ginsenosides (~22–23 min in HPLC), reflecting lower polarity due to the absence of hydrophilic glycosyl groups . The base peak at m/z 121.0 suggests a stable fragment ion, likely from a methylbenzene or cyclohexenone substructure, distinguishing it from curcumin’s diketone-derived fragments (m/z 177.0, 137.0) .

However, the lack of a conjugated diketone system may limit its redox activity compared to curcumin . In contrast, ginsenosides exhibit well-documented pharmacological effects (e.g., neuroprotection), attributed to their glycosidic structures and ability to modulate membrane receptors .

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